molecular formula C15H15N5O3S B12163757 7-methyl-N-(4-sulfamoylbenzyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide

7-methyl-N-(4-sulfamoylbenzyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B12163757
M. Wt: 345.4 g/mol
InChI Key: SVSRMKXBSCCBER-UHFFFAOYSA-N
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Description

7-methyl-N-(4-sulfamoylbenzyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 7-methyl-N-(4-sulfamoylbenzyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves the condensation of 3-aminopyrazole with appropriate aldehydes and ketones under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

7-methyl-N-(4-sulfamoylbenzyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methyl-N-(4-sulfamoylbenzyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of CDK2/cyclin A2 complex. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with substrates necessary for cell cycle progression.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as:

  • pyrazolo[3,4-d]pyrimidine
  • pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • thioglycoside derivatives

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and applications . The unique combination of the sulfamoylbenzyl group and the pyrazolo[1,5-a]pyrimidine core in 7-methyl-N-(4-sulfamoylbenzyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide contributes to its distinct properties and potential therapeutic benefits.

Properties

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

IUPAC Name

7-methyl-N-[(4-sulfamoylphenyl)methyl]pyrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H15N5O3S/c1-10-13(9-17-14-6-7-19-20(10)14)15(21)18-8-11-2-4-12(5-3-11)24(16,22)23/h2-7,9H,8H2,1H3,(H,18,21)(H2,16,22,23)

InChI Key

SVSRMKXBSCCBER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=CC=NN12)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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